4-(((Benzyloxy)carbonyl)amino)pentanoic acid
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Overview
Description
4-(((Benzyloxy)carbonyl)amino)pentanoic acid, also known as 5-(Benzyloxycarbonylamino)valeric acid, is an organic compound with the molecular formula C13H17NO4. It is a derivative of pentanoic acid, where the amino group is protected by a benzyloxycarbonyl (Cbz) group. This compound is often used in peptide synthesis and as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((Benzyloxy)carbonyl)amino)pentanoic acid typically involves the protection of the amino group of 5-aminovaleric acid with a benzyloxycarbonyl group. This can be achieved through the reaction of 5-aminovaleric acid with benzyl chloroformate in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection reaction but may include additional steps for purification and quality control to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-(((Benzyloxy)carbonyl)amino)pentanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can remove the benzyloxycarbonyl group, yielding the free amine.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can be employed.
Substitution: Reagents such as trifluoroacetic acid or hydrogen bromide in acetic acid are used to remove the benzyloxycarbonyl group
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Free amines.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
4-(((Benzyloxy)carbonyl)amino)pentanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and peptide synthesis.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 4-(((Benzyloxy)carbonyl)amino)pentanoic acid primarily involves its role as a protected amino acid derivative. The benzyloxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. This allows for selective reactions at other functional groups. The compound can be deprotected under specific conditions to yield the free amine, which can then participate in further reactions .
Comparison with Similar Compounds
Similar Compounds
5-Aminovaleric acid: The unprotected form of the compound.
N-Cbz-5-aminovaleric acid: Another name for 4-(((Benzyloxy)carbonyl)amino)pentanoic acid.
N-Benzyloxycarbonyl-5-aminopentanoic acid: A similar compound with slight variations in the protecting group
Uniqueness
This compound is unique due to its specific protecting group, which provides stability and selectivity in chemical reactions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are crucial .
Properties
CAS No. |
62135-73-3 |
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Molecular Formula |
C13H17NO4 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
4-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C13H17NO4/c1-10(7-8-12(15)16)14-13(17)18-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,14,17)(H,15,16) |
InChI Key |
NWVSQRJLQMNHQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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